molecular formula C9H17N B14381401 (1E)-N-(2-Methylpropyl)pent-4-en-1-imine CAS No. 88019-88-9

(1E)-N-(2-Methylpropyl)pent-4-en-1-imine

Katalognummer: B14381401
CAS-Nummer: 88019-88-9
Molekulargewicht: 139.24 g/mol
InChI-Schlüssel: SBKNCKPVWIWVGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-N-(2-Methylpropyl)pent-4-en-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a pent-4-en-1-imine backbone with a 2-methylpropyl substituent. Imines are often used as intermediates in organic synthesis and can be found in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(2-Methylpropyl)pent-4-en-1-imine can be achieved through the condensation of an aldehyde or ketone with a primary amine. In this case, pent-4-en-1-aldehyde can be reacted with 2-methylpropylamine under acidic or basic conditions to form the imine. The reaction typically involves the removal of water to drive the equilibrium towards the formation of the imine.

Industrial Production Methods

Industrial production of imines often involves similar condensation reactions but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may involve continuous removal of water using azeotropic distillation or other techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(1E)-N-(2-Methylpropyl)pent-4-en-1-imine can undergo various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The imine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding nitrile.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted imines or amines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1E)-N-(2-Methylpropyl)pent-4-en-1-imine can be used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed imine formation and hydrolysis.

    Medicine: Investigation of its potential as a pharmacophore in drug design.

    Industry: Use in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1E)-N-(2-Methylpropyl)pent-4-en-1-imine involves its reactivity as an imine. The carbon-nitrogen double bond can participate in various chemical reactions, and the compound can act as an electrophile in nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1E)-N-(2-Methylpropyl)but-2-en-1-imine: Similar structure with a shorter carbon chain.

    (1E)-N-(2-Methylpropyl)hex-4-en-1-imine: Similar structure with a longer carbon chain.

    (1E)-N-(2-Methylpropyl)pent-4-en-2-imine: Similar structure with the imine group at a different position.

Uniqueness

(1E)-N-(2-Methylpropyl)pent-4-en-1-imine is unique due to its specific carbon chain length and the position of the imine group

Eigenschaften

CAS-Nummer

88019-88-9

Molekularformel

C9H17N

Molekulargewicht

139.24 g/mol

IUPAC-Name

N-(2-methylpropyl)pent-4-en-1-imine

InChI

InChI=1S/C9H17N/c1-4-5-6-7-10-8-9(2)3/h4,7,9H,1,5-6,8H2,2-3H3

InChI-Schlüssel

SBKNCKPVWIWVGJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN=CCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.